Cas no 370565-57-4 (Benzenesulfonamide, N-([1,1'-biphenyl]-4-ylmethylene)-4-methyl-)

Benzenesulfonamide, N-([1,1'-biphenyl]-4-ylmethylene)-4-methyl- structure
370565-57-4 structure
Product Name:Benzenesulfonamide, N-([1,1'-biphenyl]-4-ylmethylene)-4-methyl-
CAS No:370565-57-4
MF:C20H17NO2S
MW:335.41948390007
CID:1480999
PubChem ID:11348249
Update Time:2025-04-21

Benzenesulfonamide, N-([1,1'-biphenyl]-4-ylmethylene)-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, N-([1,1'-biphenyl]-4-ylmethylene)-4-methyl-
    • N-(Biphenyl-4-ylmethylene)-4-methylbenzenesulfonohydrazide
    • AKOS037646797
    • (E)-N-([1,1'-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonamide
    • 40154-51-6
    • 615256-61-6
    • N-(Biphenyl-4-ylmethylene)-4- methylbenzenesulfonohydrazide
    • 370565-57-4
    • N-([1,1'-Biphenyl]-4-ylmethylene)-4-methylbenzenesulfonamide
    • N-({[1,1'-biphenyl]-4-yl}methylidene)-4-methylbenzene-1-sulfonamide
    • AS-70876
    • (NE)-4-methyl-N-[(4-phenylphenyl)methylidene]benzenesulfonamide
    • Inchi: 1S/C20H17NO2S/c1-16-7-13-20(14-8-16)24(22,23)21-15-17-9-11-19(12-10-17)18-5-3-2-4-6-18/h2-15H,1H3/b21-15+
    • InChI Key: NQZFCKWBUVUNBL-RCCKNPSSSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(/N=C/C1C=CC(=CC=1)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 335.09811
  • Monoisotopic Mass: 335.09799996g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 54.9Ų

Experimental Properties

  • PSA: 46.5
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